An In-depth Technical Guide to 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride (CAS Number: 1423034-25-6)
An In-depth Technical Guide to 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride (CAS Number: 1423034-25-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Building Block
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its role as a privileged structure in drug design. This guide focuses on a specific, yet highly promising derivative: 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride. While not as extensively documented as some of its counterparts, this compound presents a compelling profile for researchers engaged in the discovery of novel therapeutics. Its structural features—a primary amine for further functionalization, and ethyl and methyl groups influencing lipophilicity and steric interactions—make it a versatile building block for creating diverse chemical libraries. This document serves as a comprehensive technical resource, consolidating available information and providing expert insights into its synthesis, properties, and potential applications, thereby empowering researchers to unlock its full potential in their scientific endeavors.
Chemical Identity and Physicochemical Properties
5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride is the hydrochloride salt of the parent amine, 5-Ethyl-3-methyl-1,2-oxazol-4-amine. The salt form generally confers increased stability and aqueous solubility, which are advantageous properties for both chemical reactions and biological assays.
| Property | Value | Source/Comment |
| Chemical Name | 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride | IUPAC Nomenclature |
| Synonyms | 5-Ethyl-3-methylisoxazol-4-amine HCl | Common Abbreviation |
| CAS Number | 1423034-25-6 | Confirmed from chemical supplier databases. |
| Molecular Formula | C₆H₁₁ClN₂O | Calculated from structure. |
| Molecular Weight | 162.62 g/mol | Calculated from atomic weights. |
| Appearance | White to off-white crystalline solid | Predicted based on similar amine hydrochlorides. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | Predicted based on the hydrochloride salt form. |
| Stability | Stable under standard laboratory conditions. Hygroscopic. | Store in a cool, dry place away from moisture.[4] |
Synthesis and Purification
Proposed Synthetic Pathway
The most common and efficient method for constructing the 3,5-disubstituted 4-amino-1,2-oxazole core involves a three-component reaction.[6] This approach offers the advantages of atom economy and procedural simplicity.
Caption: Proposed synthetic workflow for 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 5-Ethyl-3-methyl-1,2-oxazol-4-amine (Free Base)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq), propionaldehyde (1.1 eq), and a suitable solvent such as ethanol or water.[5][6]
-
Condensation: Add a catalytic amount of a base (e.g., piperidine or triethylamine) to facilitate the Knoevenagel condensation. Stir the mixture at room temperature for 1-2 hours.
-
Oxime Formation and Cyclization: To the reaction mixture, add hydroxylamine hydrochloride (1.2 eq). The reaction can be stirred at room temperature or gently heated to 60-80°C to promote the formation of the oxime and subsequent intramolecular cyclization.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude free base.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 5-Ethyl-3-methyl-1,2-oxazol-4-amine free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in the same anhydrous solvent (e.g., 2 M HCl in diethyl ether) dropwise until the pH of the solution becomes acidic.
-
Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum to yield 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride as a crystalline solid.
Analytical Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, in DMSO-d₆):
-
~8.5-9.5 ppm (broad singlet, 3H): Protons of the -NH₃⁺ group. The broadness is due to quadrupolar relaxation of the nitrogen and exchange with residual water.
-
~2.5 ppm (quartet, 2H): Methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.
-
~2.2 ppm (singlet, 3H): Methyl protons (-CH₃) at position 3 of the isoxazole ring.
-
~1.1 ppm (triplet, 3H): Methyl protons (-CH₃) of the ethyl group, coupled to the methylene protons.
-
-
¹³C NMR (Predicted, in DMSO-d₆):
-
~165 ppm: C3 of the isoxazole ring (attached to the methyl group).
-
~160 ppm: C5 of the isoxazole ring (attached to the ethyl group).
-
~100 ppm: C4 of the isoxazole ring (attached to the amino group).
-
~20 ppm: Methylene carbon (-CH₂-) of the ethyl group.
-
~12 ppm: Methyl carbon (-CH₃) at position 3.
-
~11 ppm: Methyl carbon (-CH₃) of the ethyl group.
-
Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt will be characterized by the presence of the ammonium ion (-NH₃⁺).[8][9][11][14][15]
-
~3200-2800 cm⁻¹ (broad, strong): N-H stretching vibrations of the -NH₃⁺ group. This broad absorption often overlaps with C-H stretching bands.
-
~2970-2850 cm⁻¹ (medium): C-H stretching vibrations of the ethyl and methyl groups.
-
~1620-1560 cm⁻¹ (medium): Asymmetric N-H bending vibration of the -NH₃⁺ group.
-
~1550-1480 cm⁻¹ (medium): Symmetric N-H bending vibration of the -NH₃⁺ group.
-
~1460 cm⁻¹ and ~1380 cm⁻¹ (medium): C-H bending vibrations of the alkyl groups.
-
Isoxazole ring vibrations: A series of characteristic bands in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum, typically acquired using electrospray ionization (ESI), will show the molecular ion of the free base.[10][12][13]
-
Expected [M+H]⁺: m/z 127.0866 (for C₆H₁₀N₂O).
-
Fragmentation Pattern: The fragmentation of 4-amino-1,2-oxazoles is influenced by the amino group.[10] Common fragmentation pathways may involve the loss of small neutral molecules such as CO, HCN, and cleavage of the alkyl substituents.
Applications in Research and Drug Development
The 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride scaffold is a valuable starting point for the synthesis of a wide range of more complex molecules with potential therapeutic applications.[1][2][3][6]
As a Versatile Chemical Intermediate
The primary amino group at the 4-position of the isoxazole ring is a key functional handle for further chemical modifications. It can readily undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Buchwald-Hartwig Amination: Coupling with aryl halides to form N-aryl derivatives.
Caption: Derivatization pathways and potential therapeutic applications.
Potential Biological Activities
The isoxazole nucleus is associated with a broad spectrum of biological activities.[1][2][3][6][16] While specific studies on 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride are limited, derivatives containing this core could be explored for:
-
Antimicrobial Activity: Many isoxazole-containing compounds exhibit antibacterial and antifungal properties.[1][6]
-
Anti-inflammatory Activity: The isoxazole ring is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs), acting as a COX-2 inhibitor.[2][16]
-
Anticancer Activity: Certain substituted isoxazoles have shown promise as cytotoxic agents against various cancer cell lines.[1][6]
-
Central Nervous System (CNS) Activity: The isoxazole scaffold can be found in compounds targeting CNS receptors.
Safety, Handling, and Storage
As a research chemical, 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride should be handled with appropriate safety precautions.[4][5][17][18]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[17][18]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[4] The compound is likely hygroscopic, so protection from moisture is crucial to maintain its integrity.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its primary amine group open up a vast chemical space for the creation of novel compounds. While the full biological potential of this specific molecule is yet to be extensively explored, the well-established pharmacological relevance of the isoxazole scaffold suggests that derivatives of this compound could hold significant promise in the development of new therapeutic agents. This technical guide provides a solid foundation for researchers to confidently incorporate this compound into their research programs, paving the way for future discoveries.
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